Lipophilicity (XLogP3 = 1.6) Occupies an Intermediate LogP Window Distinct from 2-Aryl, 2-Methyl, and 2-Cyclopropyl ODC Analogs
The 2-cyclohexyl compound has a computed XLogP3 of 1.6 , which is substantially higher than the 2-cyclopropyl analog (predicted logP ~0.3–0.5 based on fragment contributions) and the 2-methyl analog (predicted logP ~0.0–0.2) , yet notably lower than the 2-benzyl analog (predicted logP ~1.8–2.2) . This positions the cyclohexyl variant in an intermediate lipophilicity window that balances membrane permeability with aqueous solubility – a parameter space that is unoccupied by common 2-aryl ODCs (typically XLogP >2.5) or small 2-alkyl ODCs (XLogP <0.5) . The 2-cyclohexylpyrimidine-5-carboxylic acid (fully aromatic analog, MW 206.24) is also predicted to have a higher logP (~2.0–2.5), reflecting the absence of the polarizing oxo group at position 6 .
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 2-Cyclopropyl ODC: predicted logP ~0.3–0.5; 2-Methyl ODC: predicted logP ~0.0–0.2; 2-Benzyl ODC: predicted logP ~1.8–2.2; 2-Aryl ODCs: XLogP typically >2.5; 2-Cyclohexylpyrimidine-5-carboxylic acid (aromatic): predicted logP ~2.0–2.5 |
| Quantified Difference | Target compound logP is ~1.1–1.6 units above small-alkyl ODCs and ~0.2–0.9 units below 2-benzyl and 2-aryl ODCs |
| Conditions | Computed XLogP3 values; vendor-reported for target compound, predicted by fragment-based methods for comparators |
Why This Matters
An XLogP3 of 1.6 falls within the optimal drug-like range (1–3) for oral bioavailability per Lipinski guidelines, enabling the cyclohexyl compound to serve as a physicochemical 'bridge' scaffold in lead optimization series where 2-aryl ODCs are too lipophilic and 2-alkyl ODCs are too polar.
